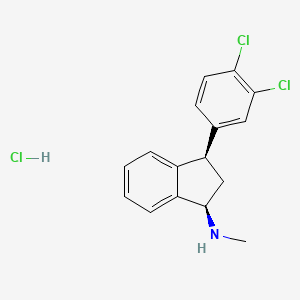
Pak4-IN-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pak4-IN-3 is a small molecule inhibitor specifically designed to target p21-activated kinase 4 (PAK4). PAK4 is a member of the group II PAK family, which plays a crucial role in various cellular processes, including cytoskeletal reorganization, cell motility, survival, and proliferation. Overexpression of PAK4 has been linked to the progression of several cancers, making it a significant target for therapeutic intervention .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pak4-IN-3 typically involves multiple steps, starting from commercially available starting materials. The synthetic route includes the formation of key intermediates through reactions such as nucleophilic substitution, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves scaling up the reactions, optimizing the use of reagents, and ensuring consistent quality control. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions
Pak4-IN-3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while reduction may produce more stable forms of the compound .
科学研究应用
Pak4-IN-3 has a wide range of scientific research applications, including:
Cancer Research: this compound is extensively studied for its potential to inhibit PAK4 activity in various cancer types, including breast, prostate, and pancreatic cancers.
Cell Biology: Researchers use this compound to study the role of PAK4 in cell motility, cytoskeletal dynamics, and cell survival.
Drug Development: this compound serves as a lead compound for developing new therapeutic agents targeting PAK4.
Immunotherapy: this compound is investigated for its potential to enhance the efficacy of immune checkpoint inhibitors in cancer treatment.
作用机制
Pak4-IN-3 exerts its effects by specifically inhibiting the kinase activity of PAK4. It binds to the ATP-binding site of PAK4, preventing the phosphorylation of downstream substrates. This inhibition disrupts PAK4-mediated signaling pathways involved in cell survival, proliferation, and motility. Key molecular targets and pathways affected by this compound include the MEK-ERK pathway, cytoskeletal reorganization, and cell adhesion dynamics .
相似化合物的比较
Similar Compounds
KPT-9274: Another PAK4 inhibitor that has shown efficacy in preclinical cancer models.
GL-1196: A bicyclic PAK4 inhibitor discovered through high-throughput screening.
PAK1-3 Inhibitors: Compounds targeting group I PAKs (PAK1-3) share structural similarities with Pak4-IN-3 but have different selectivity profiles.
Uniqueness of this compound
This compound is unique due to its high selectivity for PAK4 over other PAK family members. This selectivity minimizes off-target effects and enhances its therapeutic potential. Additionally, this compound has shown promising results in combination with immune checkpoint inhibitors, highlighting its potential in cancer immunotherapy .
Conclusion
This compound is a potent and selective inhibitor of PAK4 with significant potential in cancer research and therapy. Its unique properties and diverse applications make it a valuable tool for studying PAK4-mediated signaling pathways and developing new therapeutic strategies.
属性
分子式 |
C21H22ClN7O |
|---|---|
分子量 |
423.9 g/mol |
IUPAC 名称 |
N-[(2R)-2-amino-3-methylbutyl]-6-chloro-4-(1H-indazol-3-ylamino)quinazoline-2-carboxamide |
InChI |
InChI=1S/C21H22ClN7O/c1-11(2)15(23)10-24-21(30)20-25-16-8-7-12(22)9-14(16)18(27-20)26-19-13-5-3-4-6-17(13)28-29-19/h3-9,11,15H,10,23H2,1-2H3,(H,24,30)(H2,25,26,27,28,29)/t15-/m0/s1 |
InChI 键 |
YSTNAGJZHGMFNX-HNNXBMFYSA-N |
手性 SMILES |
CC(C)[C@H](CNC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=N1)NC3=NNC4=CC=CC=C43)N |
规范 SMILES |
CC(C)C(CNC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=N1)NC3=NNC4=CC=CC=C43)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


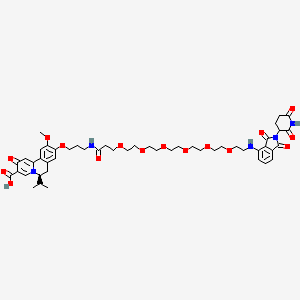

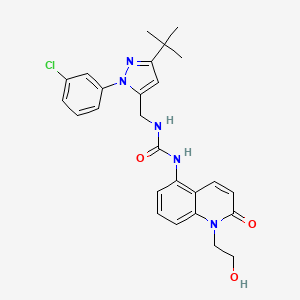
![Benzyl 2-[1-(2-pyridinyl)ethylidene]hydrazinecarbodithioate](/img/structure/B12374298.png)
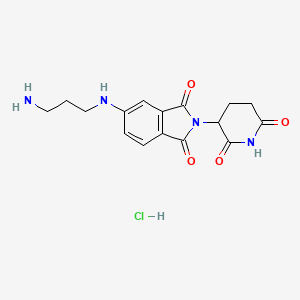
![[(4S)-4-[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol](/img/structure/B12374305.png)
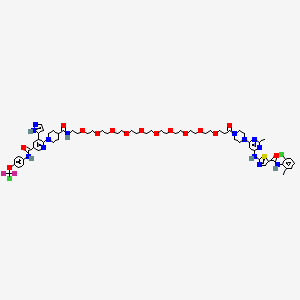
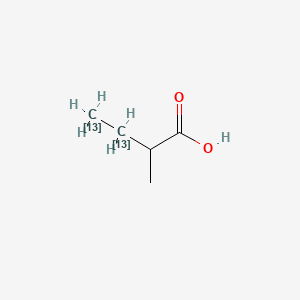
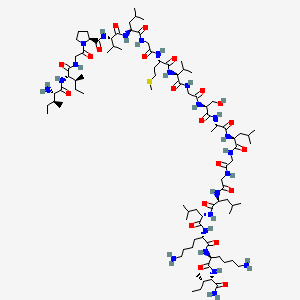
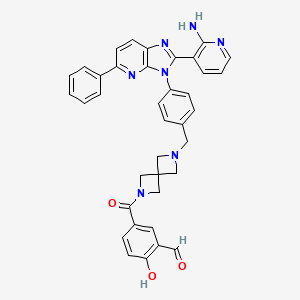
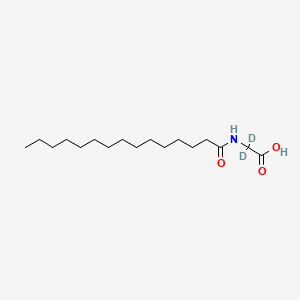
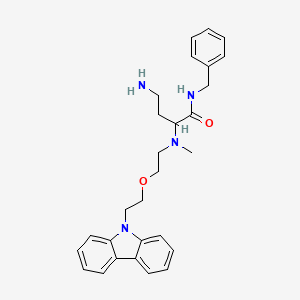
![1-[3-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B12374341.png)
